molecular formula C11H15NO3 B12535379 N-[3-(3-Hydroxypropoxy)phenyl]acetamide CAS No. 666174-09-0

N-[3-(3-Hydroxypropoxy)phenyl]acetamide

Cat. No.: B12535379
CAS No.: 666174-09-0
M. Wt: 209.24 g/mol
InChI Key: LSSPIXWLFLHEJX-UHFFFAOYSA-N
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Description

N-[3-(3-Hydroxypropoxy)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted at the meta position with a 3-hydroxypropoxy group (–O–CH₂CH₂CH₂OH). This structural motif confers both hydrophilic (via the hydroxyl group) and lipophilic (via the phenyl and acetamide moieties) properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related acetamide derivatives .

Properties

CAS No.

666174-09-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[3-(3-hydroxypropoxy)phenyl]acetamide

InChI

InChI=1S/C11H15NO3/c1-9(14)12-10-4-2-5-11(8-10)15-7-3-6-13/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,14)

InChI Key

LSSPIXWLFLHEJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Tosylate Intermediate

Procedure :

  • Protection of 3-Hydroxypropanol :
    • React 3-hydroxypropanol with benzyl chloride in the presence of NaH to yield 3-(benzyloxy)propan-1-ol.
    • Convert to 3-(benzyloxy)propyl tosylate using tosyl chloride (TsCl) and pyridine.
  • Alkylation of 3-Acetamidophenol :

    • React 3-acetamidophenol with 3-(benzyloxy)propyl tosylate in DMF/K₂CO₃ at 80°C for 12 hours.
    • Yield: N-[3-(3-(benzyloxy)propoxy)phenyl]acetamide (85–90%).
  • Deprotection :

    • Hydrogenate the benzyl group using 10% Pd/C in methanol under H₂ (1 atm).
    • Yield: N-[3-(3-Hydroxypropoxy)phenyl]acetamide (92–95%).

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Tosylation TsCl, pyridine, 0°C, 2h 95 98.5
Alkylation K₂CO₃, DMF, 80°C 88 97.2
Deprotection Pd/C, H₂, MeOH 93 99.1

Epoxide Ring-Opening with 3-Acetamidophenol

Procedure :

  • Epichlorohydrin Activation :
    • React epichlorohydrin with 3-acetamidophenol in NaOH/EtOH at 50°C to form the glycidyl ether intermediate.
  • Hydrolysis :
    • Treat the intermediate with HCl/MeOH at 60°C to open the epoxide ring, yielding the diol.
    • Selective oxidation of the primary alcohol (NaIO₄) followed by reduction (NaBH₄) isolates the 3-hydroxypropoxy group.

Key Data :

Step Conditions Yield (%)
Glycidyl Ether Formation NaOH, EtOH, 50°C, 6h 78
Hydrolysis & Reduction HCl/MeOH → NaIO₄/NaBH₄ 65

Mitsunobu Reaction for Direct Etherification

Procedure :

  • React 3-acetamidophenol with 3-hydroxypropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Advantage : Single-step synthesis without protecting groups.

Key Data :

Parameter Value
Reaction Time 24h, RT
Yield 72%
Purity (NMR) >98%

Comparative Analysis of Methods

Method Advantages Limitations
Tosylate Alkylation High yield, scalable Requires protection/deprotection
Epoxide Ring-Opening Utilizes cheap reagents Multi-step, moderate yield
Mitsunobu Reaction Single-step, no protection Costly reagents (DEAD, PPh₃)

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.09 (s, 3H, CH₃CO), 3.45 (t, 2H, OCH₂), 3.72 (q, 2H, CH₂OH), 4.02 (t, 2H, ArOCH₂), 6.75–7.25 (m, 4H, Ar-H), 4.82 (br, 1H, OH).
  • HPLC : Retention time = 6.8 min (C18 column, MeOH/H₂O = 70:30).

Industrial-Scale Optimization

  • Solvent Choice : DMF > DMSO due to easier recovery.
  • Catalyst Loading : 5 mol% Pd/C for deprotection minimizes costs.
  • Purity Control : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Hydroxypropoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(3-Hydroxypropoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Hydroxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropoxy group may facilitate binding to active sites, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism

  • N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide (): Differs in substituent position (para vs. meta) and the inclusion of a dibromocarbazole group.
  • N-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide (): Contains a basic isopropylamino group in the propoxy chain, which may improve solubility in acidic environments and alter receptor binding kinetics .

Functional Group Modifications

  • N-(3-Chloro-4-hydroxyphenyl)acetamide (): Replaces the hydroxypropoxy group with chloro and hydroxyl substituents.
  • N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (): Features an acetylated phenyl ring and an isopropyl-methylphenoxy group, which may confer greater metabolic stability due to reduced oxidative susceptibility .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility Key Features
N-[3-(3-Hydroxypropoxy)phenyl]acetamide ~209.24 1.2 Moderate Hydroxyl group enhances polarity
N-{4-[3-(3,6-Dibromocarbazol-yl)...}acetamide () ~548.12 3.8 Low Bromine atoms increase lipophilicity
N-(3-Chloro-4-hydroxyphenyl)acetamide () ~185.61 1.5 Low Chlorine enhances electrophilicity
N-{4-[2-Hydroxy-3-(isopropylamino)...}acetamide () ~280.33 0.9 High Basic amino group improves solubility

Note: LogP values estimated using fragment-based methods; solubility categorized based on functional groups.

Key Research Findings and Trends

Substituent Position : Meta-substituted derivatives (e.g., target compound) often exhibit better bioavailability than para-substituted isomers due to reduced steric hindrance .

Functional Group Impact : Hydroxypropoxy groups enhance water solubility, while halogenation (e.g., bromine in ) increases membrane permeability .

Biological Specificity : Bulky substituents (e.g., carbazoles) improve target binding but reduce solubility, necessitating formulation optimization .

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